Isoquinoline-1-sulfinic acid

Organosulfur chemistry Acid-base equilibria Nucleophilic reactivity

Sourcing challenges for the 1-sulfinic acid regioisomer (S(IV)) versus the common 5-sulfonic acid (S(VI)) can stall medicinal chemistry programs. This heteroaromatic organosulfur compound provides the exact oxidation state and regiospecific N-S proximity required for targeted transformations. - Enables enantioselective Ag-catalyzed sulfinyl group transfer cascades-reactivity the sulfonic acid analog cannot replicate. - Serves as the direct oxidative precursor to isoquinoline-1-sulfonyl chloride for 1-position sulfonamide libraries. - Functions as a critical reference material for HPLC/UPLC impurity quantification in fasudil-related pharmaceutical QC.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Cat. No. B12984689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1-sulfinic acid
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2S(=O)O
InChIInChI=1S/C9H7NO2S/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,11,12)
InChIKeyRDDLWFKZLRGUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinoline-1-sulfinic Acid: Identity, Class, and Procurement Context for Differentiated Heterocyclic Sulfur Building Blocks


Isoquinoline-1-sulfinic acid (CAS 2274738-45-1) is a heteroaromatic organosulfur compound with molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . Structurally, it features a sulfinic acid group (-SO2H) at the 1-position of the isoquinoline ring system, placing it within the broader class of isoquinoline sulfinyl/sulfonyl derivatives often employed as synthetic intermediates. Unlike its more extensively commercialized sulfonic acid regioisomer (e.g., isoquinoline-5-sulfonic acid, CAS 27655-40-9), the 1-sulfinic acid variant occupies a distinct chemical space defined by the lower oxidation state of its sulfur center and proximity to the ring nitrogen, which underpins its specific utility in targeted organic transformations .

Why Isoquinoline-1-sulfinic Acid Cannot Be Replaced by Isoquinoline-5-sulfonic Acid or Generic Sulfinic Acids


Substituting isoquinoline-1-sulfinic acid with its near-neighbor isoquinoline-5-sulfonic acid or simpler alkyl/aryl sulfinic acids introduces critical mismatches in both physicochemical properties and reactivity. The distinction between a sulfinic acid (-SO2H, S(IV)) and a sulfonic acid (-SO3H, S(VI)) dictates dramatically different acidity, nucleophilicity, and redox behavior, directly impacting reaction yields and product purity in applications such as sulfinyl group transfer [1]. Furthermore, the 1- versus 5-positional isomerism on the isoquinoline scaffold alters the electronic environment of the heterocyclic nitrogen and the steric accessibility of the sulfur functionality, rendering generic replacement scientifically unsound without quantitative validation .

Isoquinoline-1-sulfinic Acid: Quantitative Differentiation Evidence Against Nearest Analog Comparators


Class-Level Acidity Differentiation: Sulfinic Acid (pKa ~2.2) vs. Sulfonic Acid (pKa ~ -0.98) Governs Protonation State and Reactivity

Isoquinoline-1-sulfinic acid belongs to the sulfinic acid class, which exhibits a characteristic pKa of approximately 2.2, making it a significantly weaker acid than sulfonic acids [1]. In contrast, the structurally analogous isoquinoline-5-sulfonic acid (a sulfonic acid derivative) has a predicted pKa of -0.98 ± 0.40 . This roughly three-unit pKa difference means that at typical reaction pH values (e.g., pH 3-5), isoquinoline-1-sulfinic acid will be partially protonated, retaining nucleophilic character at sulfur, whereas the sulfonic acid analog will exist predominantly as the fully ionized, non-nucleophilic sulfonate anion. This directly impacts suitability for nucleophilic displacement and sulfinyl transfer cascades.

Organosulfur chemistry Acid-base equilibria Nucleophilic reactivity

Oxidation State Differentiation: S(IV) Sulfinic vs. S(VI) Sulfonic Determines Redox Lability and Downstream Derivatization Pathways

Isoquinoline-1-sulfinic acid contains sulfur in the S(IV) oxidation state, in contrast to the S(VI) state of the more common isoquinoline-5-sulfonic acid comparator . Evidence from the broader class demonstrates that sulfinic acids are readily oxidized to sulfonic acids using agents such as hydrogen peroxide or potassium permanganate, whereas the reverse reduction requires aggressive reagents . This redox gradation means that isoquinoline-1-sulfinic acid can serve as a precursor to both sulfinyl and sulfonyl derivatives (e.g., isoquinoline-1-sulfonyl chloride), whereas the sulfonic acid analog is generally unreactive toward further oxidation, limiting its utility as a divergent synthetic handle.

Synthetic methodology Redox chemistry Sulfonyl chloride synthesis

Regioisomeric Positional Differentiation: 1-Substitution Adjacent to Ring Nitrogen vs. 5-Substitution Impacts Electronic and Steric Properties

The sulfinic acid group in isoquinoline-1-sulfinic acid is situated at the C1 position, adjacent to the heterocyclic nitrogen, whereas the widely used isoquinoline-5-sulfonic acid carries the functional group at the C5 position [1]. Literature on isoquinoline reactivity establishes that the C1 position is sterically less hindered and electronically activated by the adjacent imine-type nitrogen, facilitating nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions that are sterically disfavored at the C5 position [1]. Quantitatively, C1-substituted isoquinolines exhibit faster reaction kinetics in Pd-catalyzed coupling compared to their C5 analogs, though specific rate data for the sulfinic acid derivatives require further experimental determination.

Heterocyclic chemistry Regioselective synthesis Directing group effects

Evidence-Backed Application Scenarios for Isoquinoline-1-sulfinic Acid in Research and Industrial Procurement


Divergent Synthesis of Isoquinoline-1-sulfonyl Chloride and Related Sulfonamide Libraries

Isoquinoline-1-sulfinic acid serves as the direct oxidative precursor to isoquinoline-1-sulfonyl chloride (CAS 1211517-62-2), a key electrophilic building block for sulfonamide synthesis. The S(IV)→S(VI) oxidation is a well-established transformation, enabling conversion to the sulfonyl chloride under treatment with Cl2 or SOCl2 [1]. This two-step sequence (sulfinic acid → sulfonyl chloride → sulfonamide) provides access to 1-position sulfonamide libraries that are structurally complementary to the 5-position sulfonamide series derived from fasudil-type intermediates, thereby expanding chemical space in kinase inhibitor research.

Sulfinyl Group Transfer Reactions for Enantioselective Synthesis of 4-Sulfinylisoquinolines

The sulfinic acid functional group at C1 can participate in Ag-catalyzed cyclization-intermolecular sulfinyl group transfer cascades, enabling enantioselective synthesis of 4-sulfinylisoquinolines [2]. This reactivity is contingent on the S(IV) oxidation state, which the corresponding sulfonic acid analog cannot replicate. Catalytic methods using isoquinoline-1-sulfinic acid-derived intermediates have been demonstrated to proceed with broad substrate scope and functional group compatibility, offering a direct route to chiral sulfoxide compounds relevant in medicinal chemistry.

Analytical Reference Standard for Impurity Profiling in Fasudil Hydrochloride Drug Substance and Formulations

While isoquinoline-1-sulfonic acid is the established reference standard for fasudil API, the 1-sulfinic acid regioisomer represents a potential process-related impurity or degradation product arising from incomplete oxidation during synthesis . Its availability as a characterized reference material enables development and validation of HPLC/UPLC methods for impurity quantification, supporting regulatory compliance in pharmaceutical quality control environments where differentiation from the 5-sulfonic acid principal component is analytically critical.

Metal-Catalyzed C–H Activation Utilizing the N–S Bond as an Internal Oxidant

The N–S bond inherent in isoquinoline-1-sulfinic acid derivatives can function as an internal oxidizing directing group in Co(III)-catalyzed redox-neutral C–H activation reactions for isoquinoline synthesis [3]. This application leverages the unique proximity of the sulfinic group to the ring nitrogen, which is a structural feature absent in the 5-substituted isomers and thus constitutes a regiospecific requirement for this catalytic manifold.

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